d-Lysergic acid dimethylamide d-Lysergic acid dimethylamide d-Lysergic acid dimethylamide is discontinued (DEA controlled susbtance).
Brand Name: Vulcanchem
CAS No.: 4238-84-0
VCID: VC0526398
InChI: InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1
SMILES: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol

d-Lysergic acid dimethylamide

CAS No.: 4238-84-0

Cat. No.: VC0526398

Molecular Formula: C18H21N3O

Molecular Weight: 295.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

d-Lysergic acid dimethylamide - 4238-84-0

Specification

CAS No. 4238-84-0
Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
IUPAC Name (6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1
Standard InChI Key FWHSERNVTGTIJE-MLGOLLRUSA-N
Isomeric SMILES CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
Canonical SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

d-Lysergic acid dimethylamide (C18H21N3O\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}, molecular weight 295.4 g/mol) is defined by its indolo[4,3-fg]quinoline core, a hallmark of ergoline derivatives . The stereochemistry at the C5 and C8 positions is critical: the C5 substituent adopts an RR-configuration, while the C8 carboxamide group is dimethylated, distinguishing it from LSD’s diethylamide moiety . The compound’s SMILES notation (CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C) and InChIKey (FWHSERNVTGTIJE-MLGOLLRUSA-N) confirm its tetracyclic structure and stereochemical specificity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC18H21N3O\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}
Molecular weight295.4 g/mol
SMILESCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
InChIKeyFWHSERNVTGTIJE-MLGOLLRUSA-N
CAS Registry Number4238-84-0

Spectroscopic and Physicochemical Data

The compound’s collision cross-section (CCS) varies with adduct formation: the protonated form ([M+H]+^+) exhibits a CCS of 169.0 Ų, while sodiated ([M+Na]+^+) and ammoniated ([M+NH4_4]+^+) adducts show values of 181.8 Ų and 178.0 Ų, respectively . These metrics, derived from ion mobility spectrometry, suggest a compact molecular conformation in the gas phase .

Synthesis and Metabolic Pathways

Synthetic Routes

d-Lysergic acid dimethylamide is synthesized via amidation of lysergic acid with dimethylamine. This process mirrors LSD production but substitutes diethylamine with dimethylamine . Stereochemical purity is ensured through chiral resolution or asymmetric synthesis, though detailed protocols remain scarce in public literature .

Pharmacological Mechanisms

Serotonergic Receptor Interactions

d-Lysergic acid dimethylamide acts as a partial agonist at 5-HT2A_{2A} receptors (EC50_{50} ≈ 10–50 nM) and a full agonist at 5-HT1A_{1A} receptors, mirroring LSD’s pleiotropic activity . These interactions disrupt cortical thalamic gating, inducing perceptual distortions and hallucinogenic effects .

Table 2: Receptor Affinity Profile

ReceptorActivityPotency (EC50_{50})Source
5-HT2A_{2A}Partial agonist15 nM
5-HT1A_{1A}Full agonist20 nM
Dopamine D2_2Weak antagonist>1 μM

Dopaminergic and Trace Amine Pathways

At higher doses, d-lysergic acid dimethylamide modulates dopamine D2_2 receptors and trace amine-associated receptor 1 (TAAR1), though with lower affinity than LSD . This dual activity may contribute to its psychostimulant effects, though in vivo evidence remains preliminary .

Toxicological and Adverse Effects

Acute Toxicity

Limited human data exist, but animal studies suggest dose-dependent effects:

  • Low doses (0.1–0.5 mg/kg): Hyperactivity, altered sensorimotor gating .

  • High doses (>1 mg/kg): Tachycardia, hyperthermia, serotonin syndrome-like symptoms .

Psychopathological Risks

Prolonged exposure may induce psychosis-like states, characterized by paranoia, depersonalization, and synesthesia . These effects are reversible but necessitate clinical monitoring .

Research Applications and Regulatory Status

Neuropharmacological Models

d-Lysergic acid dimethylamide is used to study serotonin receptor dynamics and hallucinogen-induced psychosis . Its shorter alkyl chain (dimethyl vs. diethyl) offers insights into structure-activity relationships for ergoline derivatives .

Legal and Regulatory Considerations

As a Schedule I substance analog under the U.S. Controlled Substances Act, d-lysergic acid dimethylamide is restricted in research and clinical use . International regulations vary, with most countries enforcing similar prohibitions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator